molecular formula C9H9ClO3 B1347316 Methyl 2-(2-chlorophenoxy)acetate CAS No. 6956-85-0

Methyl 2-(2-chlorophenoxy)acetate

Cat. No.: B1347316
CAS No.: 6956-85-0
M. Wt: 200.62 g/mol
InChI Key: YYIVSMALRQWADH-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenoxy)acetate is a chemical compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is identified under CAS Registry Number 6956-85-0 . This ester serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research, particularly for the development of more complex phenoxyacetic acid derivatives . As a high-purity standard, it is crucial for quality control and analytical testing in research settings, helping scientists ensure the identity and purity of target compounds or investigate reaction pathways . Researchers can utilize this compound to explore its potential applications in creating novel molecules for various scientific fields. The product is offered for Research Use Only and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

methyl 2-(2-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVSMALRQWADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989598
Record name Methyl (2-chlorophenoxy)acetate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6956-85-0
Record name Methyl 2-(2-chlorophenoxy)acetate
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Record name NSC65094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (2-chlorophenoxy)acetate
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Synthetic Methodologies and Reaction Pathways

Direct Synthetic Routes

Direct synthetic routes to Methyl 2-(2-chlorophenoxy)acetate primarily involve the formation of the ester linkage. Two common methods are the esterification of the corresponding carboxylic acid and the Williamson ether synthesis-like reaction between a phenol (B47542) and a haloacetate.

Esterification of 2-(2-Chlorophenoxy)acetic Acid

The esterification of 2-(2-chlorophenoxy)acetic acid with methanol (B129727) presents a direct and efficient method for the synthesis of this compound. This acid-catalyzed reaction typically employs a strong acid, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

A study on the synthesis of related compounds, such as Methyl 2-(2-chlorophenoxy)benzoate, demonstrates a common procedure where 2-(2-chlorophenoxy)benzoic acid is dissolved in methanol, followed by the addition of concentrated sulfuric acid. nih.gov The reaction mixture is then typically heated to reflux to drive the reaction towards completion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated by removing the solvent and partitioning the residue between an organic solvent and water. The organic layer is then washed, dried, and concentrated to yield the desired ester. While specific yields for this compound via this exact route are not detailed in the provided literature, analogous esterification reactions of chlorophenoxyacetic acids are known to proceed with good yields. researchgate.net

ReactantsCatalystSolventConditionsProduct
2-(2-Chlorophenoxy)acetic Acid, MethanolSulfuric AcidMethanolRefluxThis compound

Reaction of Methyl 2-Bromoacetate with 2-Chlorophenol (B165306)

An alternative direct synthesis involves the reaction of a methyl haloacetate, such as methyl 2-bromoacetate, with 2-chlorophenol. This reaction, a variation of the Williamson ether synthesis, proceeds via the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the methyl 2-bromoacetate, displacing the bromide ion and forming the ether linkage.

Commonly used bases for this reaction include potassium carbonate or sodium hydroxide (B78521). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction temperature can vary, but heating is often employed to increase the reaction rate. While a direct reference for the reaction with methyl 2-bromoacetate was not found, the synthesis of the analogous ethyl ester, Ethyl 2-(2-chlorophenoxy)acetate, has been documented using ethyl bromoacetate (B1195939) and 2-chlorophenol. nih.gov The yields for such reactions are generally moderate to high, depending on the specific reaction conditions.

ReactantsBaseSolventConditionsProduct
2-Chlorophenol, Methyl 2-BromoacetatePotassium CarbonateAcetoneHeatingThis compound

Precursor Chemistry in Multi-Step Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various derivatives and heterocyclic systems.

Role in the Synthesis of 2-NMPA Derivatives

While a direct synthesis of "2-NMPA" derivatives from this compound is not explicitly detailed, the chemistry of related phenoxyacetic acids is instructive. "2-NMPA" likely refers to 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used herbicide. The synthesis of MCPA and its esters often involves the reaction of o-cresol (B1677501) with a chloroacetic acid salt, followed by chlorination. google.com The esterification of the resulting phenoxyacetic acid is a key step. In this context, this compound can be considered a structural analogue, and its synthetic pathways can inform the production of various substituted phenoxyacetate (B1228835) derivatives.

Intermediacy in the Production of Substituted Oxadiazoles

This compound is a potential precursor for the synthesis of substituted 1,3,4-oxadiazoles. A key step in the formation of many 1,3,4-oxadiazoles is the cyclization of an acylhydrazide. The synthesis of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives has been reported starting from Methyl 2-(2-chlorophenoxy)benzoate. nih.gov In this pathway, the methyl ester is first converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide intermediate then undergoes cyclization with a suitable one-carbon synthon, such as formic acid or carbon disulfide, to form the oxadiazole ring. nih.gov By analogy, this compound could be converted to 2-(2-chlorophenoxy)acetylhydrazide, which would then be a versatile intermediate for a variety of 2-substituted-5-((2-chlorophenoxy)methyl)-1,3,4-oxadiazoles.

IntermediateReagents for CyclizationProduct Class
2-(2-Chlorophenoxy)acetylhydrazideFormic Acid2-((2-Chlorophenoxy)methyl)-1,3,4-oxadiazole
2-(2-Chlorophenoxy)acetylhydrazideCarbon Disulfide5-((2-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

Formation of Phenoxy Ethyl Acetates from O-Chlorophenol and Ethyl Chloroacetate (B1199739)

The synthesis of phenoxy ethyl acetates from o-chlorophenol and ethyl chloroacetate is a well-established reaction. This process is analogous to the reaction described in section 2.1.2, but for the corresponding ethyl ester. The reaction involves the condensation of o-chlorophenol with ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dry dimethylformamide (DMF). nih.gov The reaction mixture is typically heated under reflux to ensure completion. This method provides a reliable route to ethyl phenoxyacetate derivatives, and similar principles apply to the synthesis of the methyl ester. A yield of 65% has been reported for the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate from the corresponding thiol and ethyl chloroacetate, highlighting the utility of this synthetic approach. nih.gov

ReactantsBaseSolventConditionsProduct
o-Chlorophenol, Ethyl ChloroacetateAnhydrous Potassium CarbonateDry DimethylformamideRefluxEthyl 2-(2-chlorophenoxy)acetate

Derivatization from Related Phenoxyacetates

The synthesis of this compound can be effectively achieved through the chemical modification of other, more readily available phenoxyacetate precursors. These methodologies primarily involve two key transformations: the targeted chlorination of the aromatic ring of a phenoxyacetic acid derivative, followed by the esterification of the resulting carboxylic acid.

A principal route involves the direct chlorination of phenoxyacetic acid or its methyl ester. The chlorination of phenoxyacetic acid itself is a well-documented process, typically yielding a mixture of chlorinated isomers. google.com The reaction involves treating phenoxyacetic acid with chlorine gas in a suitable solvent. google.comgoogle.com Catalysts, such as iron, chromium, or their respective oxides and chlorides, are often employed to facilitate the reaction and improve selectivity. google.com The reaction conditions, including temperature and solvent, can be controlled to influence the position of chlorination on the phenyl ring. For instance, processes have been described for the chlorination of similar substrates like 2-methylphenoxyacetic acid, where chlorine gas is introduced at temperatures ranging from 30-80°C in solvents such as dichloromethane (B109758) or dichlorobenzene. google.comgoogle.comgoogle.com

Once the precursor 2-chlorophenoxyacetic acid is obtained, it is converted to its methyl ester. This is a standard esterification reaction, typically accomplished by reacting the carboxylic acid with methanol in the presence of an acid catalyst. chemicalbook.com This process is analogous to the synthesis of other phenoxyacetic acid esters. nih.gov

An alternative derivatization pathway is transesterification. In this approach, an existing ester of 2-chlorophenoxyacetic acid (for example, the ethyl or butyl ester) is reacted with an excess of methanol. The reaction is generally catalyzed by either a strong acid or a strong base, which facilitates the exchange of the alkyl group of the ester, yielding this compound. tu-clausthal.de This method is advantageous when a different ester of the target acid is more accessible than the carboxylic acid itself.

Detailed research findings from patent literature describe the conditions for the key chlorination step to produce the acid precursor.

Table 1: Synthesis of Chlorinated Phenoxyacetic Acid Derivatives

Reactant Catalyst Solvent Temperature (°C) Reaction Time (h) Product Source
Phenoxyacetic Acid Iron Oxide Dichlorobenzene 30 8 Chloro-phenoxyacetic acid derivative google.com
Phenoxyacetic Acid Chromium Chloride Ethylene Glycol Dimethyl Ether 60 0.5 Chlorinated phenoxyacetic acid derivative google.com
2-Methylphenoxyacetic Acid None specified Dichloromethane 30 Not specified 2-Methyl-4-chlorophenoxyacetic acid google.com

Following the synthesis of 2-chlorophenoxyacetic acid, the subsequent esterification with methanol is a standard procedure. The general method for esterifying chloroacetic acid with methanol provides a relevant model for this step. chemicalbook.com

Table 2: General Conditions for Esterification of Carboxylic Acids

Reactant 1 Reactant 2 Conditions Product Source
Chloroacetic Acid Methanol Heating at 105-110°C Methyl Chloroacetate chemicalbook.com

Chemical Reactivity and Derivatization Strategies

Hydrolysis to Carboxylic Acid Analogues

The ester functional group in Methyl 2-(2-chlorophenoxy)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid, and methanol (B129727). This transformation can be achieved under either acidic or alkaline conditions.

Alkaline hydrolysis, also known as saponification, is typically carried out by heating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. masterorganicchemistry.comphysicsandmathstutor.comcommonorganicchemistry.com The reaction is irreversible and proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 2-(2-chlorophenoxy)acetic acid. physicsandmathstutor.com

Acid-catalyzed hydrolysis is a reversible process that requires the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and an excess of water to shift the equilibrium towards the products. physicsandmathstutor.comcommonorganicchemistry.compdx.edu The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. pdx.edu

The resulting product, 2-(2-chlorophenoxy)acetic acid, is a significant compound in its own right and serves as a precursor for further chemical synthesis. nih.gov

Amide Bond Formation and Hydrazide Synthesis

The ester group of this compound can be readily converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. These derivatives are valuable intermediates in the synthesis of new compounds with potential biological activities.

Conversion to 2-(2-Chlorophenoxy)acetohydrazide (B1265988)

This subsection is addressed in detail under section 3.2.3.

Synthesis of N-Benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides

While specific research on the 2-chloro isomer is limited, a general and effective method for synthesizing N-benzoyl-N'-[2-(chlorophenoxy)-acetyl]-hydrazides has been reported for the 4-chloro analogue. bibliomed.org This synthetic strategy involves a two-step process. First, the corresponding methyl ester is converted to the acetohydrazide. Subsequently, the acetohydrazide is treated with a substituted benzoyl chloride in a suitable solvent to form the final N-benzoyl-N'-[2-(chlorophenoxy)-acetyl]-hydrazide derivative. bibliomed.org This reaction is a nucleophilic acyl substitution where the terminal nitrogen of the hydrazide attacks the carbonyl carbon of the benzoyl chloride. The structure-activity relationship studies of these compounds have indicated that the presence and position of substituents, such as chloro groups, can significantly influence their antimicrobial properties. bibliomed.org

Preparation of 2-(2-Chlorophenoxy)acetohydrazide

2-(2-Chlorophenoxy)acetohydrazide is a key intermediate synthesized directly from its corresponding ester. The preparation involves reacting this compound, or more commonly the ethyl ester, with hydrazine hydrate (B1144303) in an alcohol solvent, such as ethanol. researchgate.netnih.gov The reaction mixture is typically heated under reflux for several hours. nih.gov Upon cooling, the product, 2-(2-Chlorophenoxy)acetohydrazide, crystallizes from the solution and can be isolated by filtration and purified by recrystallization from ethanol. researchgate.netnih.gov A study reported a yield of 71% for this conversion. researchgate.net Hydrazides like this are crucial precursors for synthesizing a variety of heterocyclic compounds. nih.gov

Table 1: Synthesis of 2-(Aryloxy)acetohydrazides

Starting Ester Reagents Solvent Conditions Product Yield Reference
Ethyl 2-(2-chlorophenoxy)acetate Hydrazine hydrate Absolute Alcohol Reflux 2-(2-Chlorophenoxy)acetohydrazide 71% researchgate.net
Ethyl (4-chlorophenoxy)acetate Hydrazine hydrate Ethanol Reflux (6h) 2-(4-Chlorophenoxy)acetohydrazide - nih.gov

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution in this compound is the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.com This reaction, known as nucleophilic acyl substitution, is a fundamental process for the conversion of esters into other carboxylic acid derivatives. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group (-OCH₃) as a leaving group. masterorganicchemistry.com

Common nucleophiles that react with this compound include:

Hydroxide ions (OH⁻) , leading to hydrolysis and the formation of a carboxylate salt. masterorganicchemistry.comcommonorganicchemistry.com

Amines (R-NH₂) , resulting in aminolysis and the formation of N-substituted amides. masterorganicchemistry.com

Hydrazine (H₂NNH₂) , causing hydrazinolysis to produce the corresponding acetohydrazide. researchgate.netnih.gov

The chlorine atom on the phenyl ring is generally unreactive toward nucleophilic aromatic substitution due to the high energy required to break the C-Cl bond on an sp² hybridized carbon. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Cyclization and Heterocyclic Ring System Formation

The derivative 2-(2-chlorophenoxy)acetohydrazide is an exceptionally useful precursor for the synthesis of various heterocyclic ring systems, which are significant scaffolds in medicinal chemistry. nih.govmsu.eduwikipedia.org The presence of the reactive hydrazide moiety allows for condensation and cyclization reactions with a range of electrophilic reagents.

A common strategy involves the initial reaction of the hydrazide with aldehydes or ketones to form Schiff bases (hydrazones). chemmethod.com These intermediates can then undergo cyclization reactions to yield various heterocyclic structures. For example, reaction of Schiff bases derived from acetohydrazides with chloroacetic acid can lead to the formation of oxazolidinone derivatives. chemmethod.com Similarly, reaction with phenyl isothiocyanate can yield diazetidine-2-thione rings. chemmethod.com

Other potential cyclization pathways for 2-(2-chlorophenoxy)acetohydrazide include reactions with:

1,3-Dicarbonyl compounds to form pyrazoles.

Carbon disulfide in the presence of a base to form oxadiazole-thiones.

Phosgene or its equivalents to yield oxadiazolones.

These cyclization reactions significantly expand the molecular diversity achievable from this compound, providing access to a wide range of biologically relevant heterocyclic compounds.

Table 2: Examples of Heterocyclic Systems from Hydrazide Precursors

Hydrazide Derivative Reagent Resulting Heterocycle Reference
Schiff Base Chloroacetic Acid Oxazolidinone chemmethod.com
Schiff Base Phenyl isothiocyanate Diazetidine-2-thione chemmethod.com
Hydrazide Aromatic Aldehydes Schiff Base (Hydrazone) chemmethod.com

Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound typically begins with its conversion to the corresponding hydrazide. This is achieved by reacting the ester with hydrazine hydrate. nih.govnih.govorgsyn.orgresearchgate.net The resulting 2-(2-chlorophenoxy)acetohydrazide serves as a key intermediate for the subsequent cyclization to form the oxadiazole ring.

One common method for the ring closure involves reacting the acetohydrazide with carbon disulfide in the presence of a base like potassium hydroxide. nih.gov This reaction leads to the formation of a 5-substituted-1,3,4-oxadiazole-2-thiol derivative. The thiol group can then be further functionalized, for example, through nucleophilic substitution reactions with various electrophiles to introduce additional diversity. nih.gov

Another approach involves the reaction of the acetohydrazide with other reagents to form the oxadiazole ring. For instance, reaction with acyl chlorides or anhydrides can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. The specific substituents on the resulting oxadiazole ring depend on the nature of the acylating agent used. scirp.orgresearchgate.net

The general synthetic route can be summarized as follows:

Hydrazinolysis: this compound is treated with hydrazine hydrate to yield 2-(2-chlorophenoxy)acetohydrazide. nih.govorgsyn.org

Cyclization: The acetohydrazide is then reacted with a suitable one-carbon synthon, such as carbon disulfide or an acyl chloride, to form the 1,3,4-oxadiazole ring. nih.govscirp.org

Table 1: Synthesis of Oxadiazole Derivatives

Starting Material Reagents Intermediate Product Reference

Quinazolin-4-(3H)-one Derivatives

The synthesis of quinazolin-4-(3H)-one derivatives often utilizes 2-(2-chlorophenoxy)acetic acid, obtained from the hydrolysis of this compound, as a starting material. A common synthetic strategy involves the reaction of 2-(2-chlorophenoxy)acetyl chloride (prepared from the corresponding acid) with anthranilic acid. This reaction leads to the formation of an intermediate N-acylated anthranilic acid, which upon cyclization, yields the 2-substituted quinazolin-4-(3H)-one core.

A key reaction in the synthesis of these derivatives is the condensation of 2-(2,4-dichlorophenoxy)acetyl chloride with anthranilic acid, followed by cyclization to yield 2-((2,4-dichlorophenoxy)methyl)quinazolin-4(3H)-one. nih.gov This product can be further functionalized at the N-3 position. nih.gov For instance, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine hydrate introduces a hydrazinylacetyl group, which can be further elaborated to incorporate other heterocyclic moieties. nih.gov

The synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones often starts with the cyclization of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netijbpsa.com This intermediate then reacts with various primary amines or hydrazines to yield the desired quinazolinone derivatives. researchgate.netijbpsa.com

Table 2: Synthesis of Quinazolin-4-(3H)-one Derivatives

Starting Material Reagents Intermediate Product Reference

Thiazole-Containing Acetamides

The synthesis of thiazole-containing acetamides from this compound involves a multi-step process. First, the ester is converted to 2-(2-chlorophenoxy)acetic acid via hydrolysis. The resulting acid is then activated, typically by conversion to its acid chloride, and reacted with an aminothiazole derivative to form the desired acetamide (B32628) linkage.

A common method for synthesizing the thiazole (B1198619) ring itself is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. nih.gov The resulting aminothiazole can then be acylated with 2-(2-chlorophenoxy)acetyl chloride.

Alternatively, multi-component reactions can be employed to construct the thiazole ring and introduce the acetamide functionality in a more convergent manner. For example, a reaction between a thiosemicarbazide, an α-haloketone, and an appropriate derivative of 2-(2-chlorophenoxy)acetic acid could potentially lead to the desired products in a single step. nih.gov The synthesis of 2-acetamido-thiazole derivatives has been explored for their potential antitumor activity. nih.gov

Table 3: Synthesis of Thiazole-Containing Acetamides

Starting Material Reagents Key Intermediate Product Reference

Functionalization of the Aromatic Ring and Ester Group

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. However, the presence of the deactivating chloro group and the ether linkage influences the regioselectivity of these reactions. Further functionalization, such as nitration or halogenation, would likely lead to substitution at positions ortho and para to the activating ether group, while considering the deactivating effect of the chlorine atom.

The ester group is a primary site for functionalization. harvard.eduresearchgate.netuaeh.edu.mxorganic-chemistry.org Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-chlorophenoxy)acetic acid, is a common first step. uaeh.edu.mxnih.gov This carboxylic acid can then be converted into a variety of other functional groups. For example, it can be reduced to the corresponding alcohol, converted to an acid chloride for acylation reactions, or used in amidation reactions to form amides. The hydrolysis can be carried out under basic conditions, for example, using lithium bromide and tert-butylamine (B42293) in a mixture of methanol and water. uaeh.edu.mx The reactivity of the ester group allows for the introduction of a wide array of functionalities, making this compound a valuable building block in organic synthesis. harvard.eduresearchgate.netorganic-chemistry.orgthieme-connect.de

Formation of Organometallic Complexes with Carboxylates

Following the hydrolysis of this compound to 2-(2-chlorophenoxy)acetic acid, the resulting carboxylate can act as a ligand to form coordination complexes with various metal ions. publish.csiro.auresearchgate.net The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of diverse organometallic structures, including monomeric, dimeric, and polymeric complexes.

For instance, the crystal structures of mercury(II) and thallium(I) complexes with (2-chlorophenoxy)acetic acid have been determined. publish.csiro.auresearchgate.net In the mercury(II) complex, catena-[Bis{(2-chlorophenoxy)acetato}mercury(II)], the mercury atom is bonded to two carboxylate oxygens in a nearly linear fashion and forms a polymer chain through a longer bond to a third oxygen atom. publish.csiro.auresearchgate.net The thallium(I) complex, {(2-chlorophenoxy)acetato}thallium(I)-(2-chlorophenoxy)acetic acid, also forms a polymeric structure. publish.csiro.auresearchgate.net The formation of cobalt(II) and cobalt(III) complexes with related Schiff base ligands derived from o-vanillin has also been reported, where the cobalt ion is coordinated by nitrogen and oxygen atoms from the ligands and acetate (B1210297) ions. nih.gov

Spectroscopic Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, Methyl 2-chlorophenylacetate, run in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, distinct signals corresponding to the different protons in the molecule are observed. rsc.org While not the exact compound, the analysis of this similar structure provides insight into the expected spectral features. The aromatic protons typically appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would likely produce a singlet or a narrowly split multiplet, and the methyl (-CH₃) protons of the ester group would also appear as a singlet, typically further upfield.

For a precise analysis of Methyl 2-(2-chlorophenoxy)acetate, the expected signals would include those from the aromatic protons on the chlorophenoxy group, the methylene protons of the acetate (B1210297) moiety, and the methyl protons of the ester group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the presence and position of the chlorine atom and the ether linkage.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar compound, 2-Methoxybenzophenone, the ¹³C NMR spectrum (100 MHz, CDCl₃) shows distinct peaks for the carbonyl carbon, aromatic carbons, and the methoxy (B1213986) carbon. rsc.org For this compound, one would expect to see signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with the carbon bearing the chlorine atom showing a characteristic shift), the methylene carbon, and the methyl carbon. The specific chemical shifts are diagnostic of the electronic environment of each carbon atom.

Two-Dimensional NMR Experiments (e.g., GCOSY, GHMBC, GHSQC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules.

GCOSY (Gradient Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between adjacent aromatic protons.

GHSQC (Gradient Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

GHMBC (Gradient Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting fragments of the molecule, for example, by showing correlations between the methylene protons and the carbonyl carbon, or between the aromatic protons and the ether-linked carbon.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For a related compound, the IR spectrum of Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester, shows characteristic absorption bands. nist.gov For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aromatic and aliphatic portions, and vibrations associated with the chlorinated aromatic ring.

Raman spectroscopy can also be used to identify functional groups. For instance, the Raman spectrum of (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER is available and provides complementary information to its IR spectrum. chemicalbook.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. uin-alauddin.ac.id In a GC-MS analysis of this compound, the compound would first be separated from a mixture on a GC column. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Upon entering the mass spectrometer, the compound is ionized, often by electron ionization, which leads to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak would correspond to its molecular weight. Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃), the cleavage of the ester group, and fragmentation of the chlorophenoxy ring. The study of these fragmentation patterns is crucial for confirming the structure of the analyte. nih.gov

A study on the analysis of chlorophenoxy acid methyl esters using GC-high-resolution QTOFMS with soft ionization techniques demonstrated the potential for enhanced molecular ion detection and reduced fragmentation, which can aid in structure elucidation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC is employed to separate the analyte from a complex mixture based on its physicochemical properties, followed by detection and structural elucidation by MS.

Research on related chlorophenoxy acid methyl esters using mass spectrometry reveals characteristic fragmentation patterns that are crucial for identification. nih.gov While direct LC-MS studies on this compound are not extensively detailed in readily available literature, the fragmentation behavior can be predicted based on its chemical structure and data from analogous compounds analyzed by mass spectrometry, often coupled with Gas Chromatography (GC-MS).

The primary fragmentation pathway for esters of this type involves the cleavage of the ether and ester functional groups. A common fragmentation for similar phenoxyacetic acid esters is the elimination of the methyl acrylate (B77674) group ([M - C4H6O2]•+) from the molecular ion, resulting in the formation of a stable chlorinated phenol (B47542) cation. nih.gov Another typical fragmentation is the loss of the methoxycarbonylmethyl radical (•CH2COOCH3) or the methoxy radical (•OCH3). Alpha cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is also a common fragmentation pattern for carbonyl compounds. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment DescriptionChemical Formula of FragmentPredicted m/z (for ³⁵Cl)
Molecular Ion[C₉H₉ClO₃]⁺200
Loss of Methoxy Radical[C₈H₆ClO₂]⁺169
2-Chlorophenol (B165306) Cation[C₆H₄ClO]⁺127
Loss of Carboxymethyl Group[C₇H₆ClO]⁺141

This interactive table summarizes the key predicted fragments based on established fragmentation patterns for similar molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound, HRMS can distinguish its molecular formula from other potential structures with the same nominal mass.

Studies utilizing techniques like GC-QTOFMS (Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) on related herbicides demonstrate the capability to achieve mass resolutions greater than 10,000 and mass accuracies within a few parts per million (ppm). nih.govresearchgate.net This level of precision is critical for confirming the identity of trace-level analytes in complex matrices. researchgate.net The exact mass of the monoisotopic molecular ion of this compound can be calculated from its elemental formula, C₉H₉ClO₃. This calculated value serves as a reference against which the experimentally measured mass is compared.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₉ClO₃
Monoisotopic Mass (Calculated)200.02402 Da
Typical Mass Accuracy in HRMS< 5 ppm

This interactive table presents the fundamental HRMS data for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a chemical compound. This technique is particularly useful for detecting and quantifying compounds containing chromophores—parts of a molecule that absorb light. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV spectrum of the parent compound, 2-chlorophenoxyacetic acid, shows a characteristic absorption maximum (λmax). nih.gov Similarly, the related compound 2,4-dichlorophenoxyacetic acid exhibits distinct absorption bands in the UV region, typically around 200-300 nm. researchgate.net Based on these related structures, the UV-Vis spectrum of this compound is expected to display absorption maxima characteristic of the electronic transitions within the 2-chlorophenoxy moiety. These transitions are typically the π → π* transitions of the aromatic ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound

ChromophoreExpected Absorption Range (λmax)
2-Chlorophenoxy Group~230 nm and ~280-290 nm

This interactive table shows the anticipated absorption regions based on data from analogous compounds.

X-ray Diffraction Studies for Solid-State Structure Elucidation

A thorough search of the current scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, definitive crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

Were such a study to be conducted on a suitable single crystal of the compound, it would yield invaluable insights into its solid-state structure. The analysis would reveal the planarity of the benzene ring, the orientation of the acetate side chain relative to the ring, and any intermolecular interactions (like hydrogen bonds or van der Waals forces) that stabilize the crystal structure. This information is fundamental for understanding the compound's physical properties and its interactions in a biological or chemical system.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy):Theoretical calculations of the standard thermodynamic properties for Methyl 2-(2-chlorophenoxy)acetate are not documented.

Further computational research dedicated specifically to this compound is required to provide the data necessary to construct the detailed scientific article as outlined.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. A comprehensive search of scientific literature reveals a lack of specific molecular docking studies performed on this compound. While docking studies have been conducted on similar phenoxyacetic acid derivatives, the specific interactions and binding profile for this compound have not been characterized.

Prediction of Binding Modes and Affinities

This subsection of molecular docking focuses on predicting the three-dimensional arrangement of the ligand within the protein's binding site (binding mode) and estimating the strength of the interaction, typically quantified as binding affinity or binding free energy. Lower binding energy values generally indicate a more stable protein-ligand complex. There are currently no published studies that predict the specific binding modes or calculate the binding affinities of this compound with any protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations are used to analyze the stability of protein-ligand complexes, observe conformational changes, and understand the dynamic behavior of molecules in a simulated environment (e.g., in water). A review of the literature indicates that no molecular dynamics simulation studies have been specifically conducted on this compound to assess its dynamic properties or its interactions within a biological system.

Conformational Analysis and Superimposition Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Identifying the low-energy, stable conformations of a molecule is crucial for understanding its chemical reactivity and biological activity. Superimposition studies involve aligning different molecules or different conformations of the same molecule to compare their three-dimensional structures. There is no specific research available that details a conformational analysis or superimposition studies for this compound.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Energy Frameworks)

Intermolecular interaction analysis provides a detailed understanding of how molecules pack together in a crystal lattice and the nature and strength of the forces between them.

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal structure. It maps the regions of close contact between neighboring molecules, allowing for the quantification of different types of interactions (e.g., H···H, C···H, O···H contacts).

Energy Frameworks: This analysis complements Hirshfeld surfaces by calculating the interaction energies (electrostatic, dispersion, repulsion, and total energy) between pairs of molecules within the crystal, providing a quantitative measure of the packing stability.

Despite the utility of these methods, no studies employing Hirshfeld surface analysis or energy frameworks to investigate the intermolecular interactions of this compound have been found in the published scientific literature. While such analyses have been performed on other acetate (B1210297) derivatives, data for the specific compound of interest is not available. nih.govnih.gov

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing chlorophenoxy acid methyl esters, providing the necessary separation from complex sample matrices. Both liquid and gas chromatography are widely utilized, often coupled with mass spectrometry for definitive identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of moderately polar and thermally labile compounds like Methyl 2-(2-chlorophenoxy)acetate. This technique offers high sensitivity and selectivity, making it suitable for trace-level detection.

The analysis typically involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For MS-compatible applications, mobile phases often consist of acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and chromatographic peak shape. sielc.comnih.gov The use of an internal standard is beneficial for accurate quantification, as it can correct for variations during sample preparation and analysis. nih.gov

LC-MS/MS operates by separating compounds with the liquid chromatograph before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio. In tandem MS (MS/MS), a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. dphen1.com The ability to multiplex, or measure multiple analytes in a single analytical run, is a key advantage of LC-MS based assays. nih.gov

Table 1: Typical LC-MS/MS Parameters

Parameter Description
Column Reversed-phase C18 or similar
Mobile Phase Acetonitrile/Water gradient with formic acid or ammonium acetate sielc.comnih.gov
Ionization Mode Electrospray Ionization (ESI), positive or negative mode dphen1.com

| Detection Mode | Multiple Reaction Monitoring (MRM) dphen1.com |

Gas chromatography is a fundamental technique for the analysis of volatile and semi-volatile compounds, including chlorophenoxy acid methyl esters. nih.gov The inherent volatility of the methyl ester form makes it amenable to GC analysis without further derivatization, unlike its parent acid. nemi.gov

Various detectors can be used with GC, such as the electron-capture detector (ECD), which is highly sensitive to halogenated compounds, and mass spectrometry (MS) for definitive identification. nemi.govnih.gov GC-MS is particularly powerful for identifying compounds in complex mixtures by comparing their mass spectra to spectral libraries. nih.gov

A significant advancement in this area is the use of Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) with soft ionization techniques. nih.gov Soft ionization, using a plasma-based, wavelength-selectable source, reduces fragmentation and enhances the molecular ion, which can lead to increased sensitivity and aid in structure elucidation. nih.govnih.gov This method has been shown to detect chlorophenoxy acid methyl esters at picogram-per-microliter levels even in complex matrices like plant extracts. nih.gov

Table 2: Example GC-QTOFMS Parameters for Chlorophenoxy Acid Methyl Ester Analysis

Parameter Setting Reference
Column HP-5MS (5% phenyl/95% methyl arylenesiloxane) researchgate.net
Injection Mode Splitless researchgate.net
Carrier Gas Helium at 1.0 mL/min ucdavis.edu
Temperature Program Start at 60°C, ramp to 320°C at 10°C/min, hold ucdavis.edu
Ionization Source Microplasma Photoionization (MPPI) with Ar or Kr plasma nih.govresearchgate.net

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) | nih.gov |

Sample Preparation and Extraction Protocols (e.g., QuEChERS Method)

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and environmental samples. windows.netquechers.eu

Developed initially by Anastassiades and Lehotay, the QuEChERS method involves a two-step process. quechers.eu

Extraction/Partitioning : The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. windows.net The salts induce phase separation between the aqueous sample layer and the acetonitrile layer, partitioning the analytes into the organic solvent. windows.net For matrices with high water content, this step is straightforward, while low-water matrices may require the addition of water. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material and more magnesium sulfate (to remove residual water). windows.net The mixture is vortexed and centrifuged. The sorbent removes specific matrix interferences. windows.net Common sorbents include:

Primary Secondary Amine (PSA) : Removes organic acids, fatty acids, and sugars. windows.net

C18 : Removes non-polar interferences like fats and sterols. windows.net

Graphitized Carbon Black (GCB) : Removes pigments like chlorophyll (B73375) and carotenoids. windows.net

The choice of sorbent depends on the sample matrix. After d-SPE, the cleaned-up extract is ready for analysis by GC or LC. windows.net Buffered versions of the QuEChERS method, using acetate or citrate (B86180) buffers, have been developed to improve the recovery of pH-dependent compounds, resulting in official methods like AOAC 2007.01 and EN 15662. quechers.euunito.it

Spectroscopic Quantification Methods

While chromatographic methods are dominant for quantification, spectroscopic techniques provide valuable information for the identification and structural characterization of this compound.

Mass spectrometry (MS), particularly when coupled with GC or LC, is the most useful spectroscopic technique for identifying residues due to its high sensitivity. nih.gov The fragmentation pattern of the molecule in the mass spectrometer provides a chemical fingerprint that can be used for confirmation.

Other spectroscopic methods include:

Infrared (IR) Spectroscopy : IR spectra show the characteristic vibrations of molecular bonds. For this compound, key absorptions would correspond to the C=O stretch of the ester, C-O stretches, C-Cl bond vibrations, and aromatic C-H and C=C bonds. These spectra are useful for confirming the functional groups present in a pure sample. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum can confirm the structure of the compound. nih.gov

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic ring system. While less specific than MS or NMR, it can be used for quantification if the analyte is sufficiently pure and has a distinct chromophore. nih.gov

In practice, these spectroscopic methods are most powerful when used in conjunction with separation techniques for the unambiguous identification of analytes in complex samples. nih.gov

Biochemical Interactions and Research Applications of Derivatives of Methyl 2 2 Chlorophenoxy Acetate

Methyl 2-(2-chlorophenoxy)acetate belongs to the class of phenoxyacetates, which are characterized by a phenoxy group linked to an acetyl moiety. While this specific compound is a subject of research, its broader significance is often highlighted through the diverse applications of its structural analogs and derivatives in pharmacology and biochemistry. These derivatives serve as crucial building blocks in the synthesis of complex molecules and as active agents in various biological assays.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(2-chlorophenoxy)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves esterification of 2-(2-chlorophenoxy)acetic acid with methanol under acidic catalysis. A standard protocol involves refluxing 2-(2-chlorophenoxy)acetic acid in methanol with concentrated sulfuric acid (1% v/v) for 4–6 hours, followed by ice-water quenching and recrystallization from ethanol . Optimization can include:

  • Catalyst screening : Replace H₂SO₄ with p-toluenesulfonic acid or ion-exchange resins to reduce side reactions.
  • Solvent variations : Test polar aprotic solvents (e.g., DMF) for faster reaction kinetics.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve yield.
  • Yield monitoring : Track progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) or GC-MS.

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:
Core techniques include:

  • NMR : Confirm ester (δ 3.7–3.9 ppm for OCH₃) and aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy group). Discrepancies in coupling constants may arise from rotational isomerism; use variable-temperature NMR to resolve .
  • FTIR : Look for ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹). Contamination by unreacted acid (broad O-H stretch ~2500–3000 cm⁻¹) indicates incomplete esterification .
  • XRD : Resolve crystal structure ambiguities (e.g., C–H⋯O interactions) via single-crystal analysis, as demonstrated for structurally similar esters .

Advanced: How can reaction mechanisms involving this compound’s ether and ester linkages be elucidated under nucleophilic or electrophilic conditions?

Methodological Answer:
Design mechanistic studies using:

  • Kinetic isotope effects (KIE) : Compare rates of ester hydrolysis (H₂O vs. D₂O) to distinguish between acid-catalyzed and nucleophilic pathways.
  • Trapping intermediates : Add NaN₃ to detect acyl azide formation during hydrolysis.
  • Computational modeling : Use DFT to map transition states for Cl⁻ displacement at the phenoxy group, referencing analogous chlorophenoxy derivatives .

Advanced: What strategies are effective for resolving contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Address discrepancies via:

  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) in cytotoxicity assays to control for batch-to-batch purity variations.
  • Metabolite profiling : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites confounding bioactivity results .
  • Structural analogs : Compare activities of methyl vs. ethyl esters to isolate steric/electronic effects .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for drug formulation studies?

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water 60:40).
  • Arrhenius kinetics : Calculate activation energy (Ea) for hydrolysis at 25–60°C to predict shelf life.
  • Solid-state stability : Perform PXRD to detect polymorphic changes under high humidity .

Advanced: What experimental designs are suitable for studying this compound’s role in polymer crosslinking or drug-delivery systems?

Methodological Answer:

  • Polymer synthesis : Incorporate the compound into PEG-based hydrogels via Michael addition; monitor crosslink density via swelling ratios and rheology .
  • Drug encapsulation : Load into PLGA nanoparticles (solvent evaporation method) and assess release kinetics in PBS (pH 7.4) using UV-Vis .
  • Surface functionalization : Use click chemistry (e.g., CuAAC) to attach targeting ligands to ester groups .

Advanced: How can computational methods (e.g., MD simulations, QSAR) predict this compound’s interactions with biological targets or enzymes?

Methodological Answer:

  • Molecular docking : Dock the compound into COX-2 or CYP3A4 active sites (PDB: 1PXX) using AutoDock Vina; validate with mutagenesis data .
  • QSAR models : Train on chlorophenoxy analogs to correlate logP/clogD with antimicrobial IC₅₀ values .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences for halogen-substituted derivatives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Spill management : Neutralize acidic residues with NaHCO₃ before disposal .
  • Waste disposal : Segregate halogenated waste for incineration .

Advanced: How can crystallographic data resolve ambiguities in this compound’s molecular packing and intermolecular interactions?

Methodological Answer:

  • Single-crystal XRD : Collect data at 120 K (Agilent Gemini Ultra) to minimize thermal motion artifacts. Refine using SHELXL; analyze weak C–H⋯O interactions (distance ~3.2 Å) with Mercury .
  • Hirshfeld surfaces : Map close contacts to identify dominant van der Waals contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.